molecular formula C20H23N5O5 B2375236 methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 887888-84-8

methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B2375236
CAS No.: 887888-84-8
M. Wt: 413.434
InChI Key: RWLNKUSOFPAWOM-UHFFFAOYSA-N
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Description

Methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a purino-pyrimidine hybrid compound characterized by a bicyclic core structure fused with a pyrimidine ring system. Key structural features include:

  • Core: A 7,8-dihydro-6H-purino[7,8-a]pyrimidine scaffold with two carbonyl groups at positions 2 and 2.
  • Substituents: A 4-methoxyphenyl group at position 9, contributing electron-donating properties. Methyl groups at positions 1 and 7, enhancing steric bulk.

Structural determination of such complex molecules often relies on X-ray crystallography using programs like SHELX .

Properties

IUPAC Name

methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5/c1-12-9-23(13-5-7-14(29-3)8-6-13)19-21-17-16(24(19)10-12)18(27)25(11-15(26)30-4)20(28)22(17)2/h5-8,12H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLNKUSOFPAWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines purine and pyrimidine moieties. Its molecular formula is C21H24N4O5C_{21}H_{24}N_4O_5 with a molecular weight of 396.44 g/mol. The presence of methoxy and methyl groups contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, potentially influencing signaling pathways related to anxiety and cancer.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer activity. For example:

  • Apoptosis Induction : Studies have shown that related compounds can induce apoptosis in cancer cell lines with low effective doses (e.g., EC50 values around 2 nM) .

Anxiolytic Effects

The compound may also possess anxiolytic properties. Research into similar derivatives indicates low side effect profiles while effectively reducing anxiety behaviors in animal models .

Study 1: Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of purine derivatives found that specific modifications led to enhanced anticancer efficacy. The compound demonstrated significant activity against human breast cancer models and other xenograft models .

Study 2: Anxiolytic Profile

Behavioral studies on related compounds indicated a strong potential as anxiolytics with minimal motor side effects. The pharmacokinetic profile showed favorable absorption and distribution characteristics .

Data Tables

PropertyValue
Molecular FormulaC21H24N4O5C_{21}H_{24}N_4O_5
Molecular Weight396.44 g/mol
Anticancer EC50~2 nM
Anxiolytic Effective Dose0.3 mg/kg (po)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The purino-pyrimidine core and functionalized substituents of the target compound invite comparison with other pyrimidine derivatives and fused heterocycles. Below is a detailed analysis of structurally analogous compounds and their properties:

Pyrido[2,3-d:6,5-d']Dipyrimidine Derivatives

  • Example : 9-Substituted-1,3,6,8,9,10-hexahydro-2,7-dithioxopyrido[2,3-d:6,5-d']dipyrimidine-4,6-diones .
  • Structural Differences: Core: Pyrido-dipyrimidine vs. purino-pyrimidine. Substituents: Thioxo groups at positions 2 and 7 vs. carbonyl groups in the target compound. Functionalization: Aromatic aldehydes (e.g., 4-nitrophenyl) vs. 4-methoxyphenyl in the target.
  • The 4-methoxyphenyl group in the target compound may confer better metabolic stability than nitro-substituted analogs due to reduced electrophilicity .

Terpene-Modified Pyrimidines

  • Example: A pyrimidine derivative with a terpene-derived side chain: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile .
  • Structural Differences: Core: Pyrimidine with a terpene-derived side chain vs. purino-pyrimidine. Substituents: Bulky tert-butyldimethylsilyl (TBS) and methoxyphenyl groups vs. the target’s methyl and methoxyphenyl groups.
  • Impact on Properties :
    • The terpene side chain enhances lipophilicity, which could improve membrane permeability compared to the target compound’s methyl ester group.
    • The TBS group in the analog may reduce hydrolytic instability relative to the target’s ester functionality .

Imidazo[1,2-a]Pyridine Derivatives

  • Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate .
  • Structural Differences: Core: Imidazo-pyridine vs. purino-pyrimidine. Substituents: Cyano, nitro, and ethyl ester groups vs. methoxy and methyl ester groups.
  • Ethyl esters in the analog may slow hydrolysis compared to the target’s methyl ester, affecting pharmacokinetics .

Comparative Data Table

Property Target Compound Pyrido-Dipyrimidine Terpene-Modified Pyrimidine Imidazo-Pyridine
Core Structure Purino-pyrimidine Pyrido-dipyrimidine Pyrimidine with terpene chain Imidazo-pyridine
Key Substituents 4-Methoxyphenyl, methyl ester Thioxo groups, nitro-phenyl TBS, methoxyphenyl Nitro-phenyl, ethyl esters
Solubility Moderate (ester and methoxy groups) High (thioxo H-bonding) Low (bulky TBS group) Moderate (nitro reduces solubility)
Metabolic Stability Likely high (electron-donating methoxy) Low (nitro group susceptibility) High (TBS protection) Low (nitro and ester reactivity)
Synthetic Complexity High (purine-pyrimidine fusion) Moderate (one-pot condensation) Very high (chiral centers) Moderate (imidazo-pyridine scaffold)

Research Findings and Limitations

  • However, its purino-pyrimidine core may require specialized cyclization conditions.
  • The 4-methoxyphenyl group may enhance target selectivity compared to nitro-substituted analogs.
  • Limitations : The absence of experimental data (e.g., IC50, solubility metrics) for the target compound necessitates caution in extrapolating properties from analogs.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of methyl 2-[9-(4-methoxyphenyl)-...acetate?

Answer:
The synthesis of structurally similar purino-pyrimidine derivatives typically involves multi-step reactions with precise control of parameters. Key steps include:

  • Nucleophilic substitution for introducing the 4-methoxyphenyl group at the purine core .
  • Esterification under mild acidic conditions (e.g., H₂SO₄ catalysis in methanol) to attach the methyl acetate moiety .
  • Temperature control : Maintain reactions between 60–80°C to avoid side-product formation from thermally sensitive intermediates .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of hydrophobic intermediates .
    Yield optimization often requires iterative adjustment of stoichiometry (e.g., 1.2–1.5 equivalents of methoxy-phenyl reagents) and catalyst screening (e.g., Lewis acids like AlCl₃) .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR identifies proton environments (e.g., methyl groups at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .
    • ¹³C NMR confirms carbonyl (C=O at δ 165–175 ppm) and ester (C-O at δ 60–70 ppm) functionalities .
  • IR spectroscopy : Detects key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, N-H at 3200–3400 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak) with <5 ppm mass accuracy .
  • X-ray crystallography : Resolves bond lengths/angles in the purino-pyrimidine core for unambiguous structural confirmation .

Basic: How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity ≥95% is standard for in vitro assays .
  • TLC : Monitor reaction progress using silica plates (eluent: ethyl acetate/hexane, 3:7). Spots with Rf ≈0.5 indicate product .
  • Melting point analysis : Sharp melting points (e.g., 243–245°C) confirm crystallinity and purity .
  • Elemental analysis : Carbon/nitrogen percentages should deviate ≤0.4% from theoretical values .

Advanced: What strategies are employed to resolve contradictions in reported synthetic routes for purino-pyrimidine derivatives?

Answer:
Discrepancies in methods (e.g., solvent choice, catalysts) can be addressed via:

  • Comparative kinetic studies : Evaluate reaction rates under varying conditions (e.g., DMF vs. THF) to identify optimal pathways .
  • Mechanistic validation : Use DFT calculations to model transition states and identify energetically favorable routes .
  • Byproduct analysis : LC-MS or GC-MS detects side products (e.g., hydrolyzed esters) to refine reaction conditions .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s pharmacological potential?

Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing 4-methoxyphenyl with halogens) to assess bioactivity .
  • In silico docking : Use software like AutoDock to predict binding affinities for targets (e.g., kinase enzymes) .
  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .

Advanced: What analytical approaches validate the compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 hours .
  • Thermal gravimetric analysis (TGA) : Assess decomposition temperatures (>200°C indicates suitability for oral formulations) .
  • Light sensitivity : Expose to UV light (λ = 365 nm) and track photodegradation products with LC-MS .

Advanced: How can researchers address low solubility in aqueous media for in vivo studies?

Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without toxicity .
  • Prodrug design : Convert the ester to a water-soluble phosphate derivative .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for improved bioavailability .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetic properties?

Answer:

  • Rodent models : Administer intravenously (2–5 mg/kg) to determine half-life, Cmax, and AUC via plasma LC-MS/MS .
  • Tissue distribution : Use radiolabeled analogs (³H or ¹⁴C) to quantify accumulation in target organs .
  • Metabolite profiling : Identify phase I/II metabolites using hepatic microsome assays .

Advanced: How can computational modeling predict metabolic pathways for this compound?

Answer:

  • Software tools : Use Schrödinger’s ADMET Predictor or MetaSite to simulate cytochrome P450 metabolism .
  • Metabolite identification : Compare in silico predictions with experimental HRMS data from liver microsome studies .

Advanced: What methodologies confirm the compound’s selectivity towards intended biological targets?

Answer:

  • Kinase profiling panels : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to assess off-target effects .
  • CRISPR-Cas9 knockouts : Validate target engagement in cell lines with gene deletions .
  • CETSA (Cellular Thermal Shift Assay) : Measure target protein stabilization upon compound binding .

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